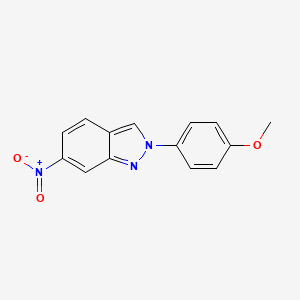

2-(4-methoxyphenyl)-6-nitro-2H-indazole

Description

Properties

Molecular Formula |

C14H11N3O3 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6-nitroindazole |

InChI |

InChI=1S/C14H11N3O3/c1-20-13-6-4-11(5-7-13)16-9-10-2-3-12(17(18)19)8-14(10)15-16/h2-9H,1H3 |

InChI Key |

LPNLUZLKFOTQRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |

solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6-nitro-2H-indazole typically involves multi-step organic reactions. One common method is the nitration of 2-(4-methoxyphenyl)indazole. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to couple 4-methoxyphenylboronic acid with 6-bromo-2H-indazole under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-6-nitro-2H-indazole may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-nitro-2H-indazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like tin(II) chloride, iron powder, or catalytic hydrogenation.

Substitution: Reagents like halogens (chlorine, bromine) or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxyphenyl)-6-nitro-2H-indazole.

Reduction: Formation of 2-(4-methoxyphenyl)-6-amino-2H-indazole.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-nitro-2H-indazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Comparison of Fluorescence Properties

Key Findings:

Substituent Effects on Fluorescence: Electron-Donating Groups: The 4-methoxyphenyl group significantly enhances emission intensity and quantum yield by promoting π→π* transitions and stabilizing excited states. For instance, compound 5d (with 4-methoxyphenyl and 4-fluorophenyl) exhibits a redshift (λem = 495 nm) and higher quantum yield (0.42) compared to compounds with weaker donors like 5a (quantum yield = 0.18) . Steric and Electronic Hindrance: Dual methoxyphenyl groups (e.g., 5g) reduce emission intensity compared to 5d, likely due to steric crowding or excessive electron donation disrupting optimal conjugation .

Stokes Shifts :

- Larger Stokes shifts (~125–140 nm) correlate with high polarizability of the π-conjugated framework. The 4-methoxyphenyl group increases polarizability, as seen in 5d and 5g .

Structural Analogues: Benzimidazoles: Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () exhibit different fluorescence profiles due to the benzimidazole core, which has altered conjugation pathways compared to indazoles .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-methoxyphenyl)-6-nitro-2H-indazole?

Methodological Answer:

The synthesis typically involves cyclization reactions using nitro-substituted precursors. For example, 4-methyl-N-(2-nitrobenzyl)aniline can react with tin(II) chloride dihydrate in ethanol at 313 K to yield indazole derivatives, as demonstrated in analogous syntheses . Key steps include:

- Nitro reduction and cyclization : Tin(II) chloride facilitates the reduction of nitro groups and subsequent ring closure.

- Solvent optimization : Ethanol is preferred for its ability to dissolve intermediates while stabilizing reactive species.

- Yield improvement : Reaction temperatures near 313 K balance reaction rate and product stability, achieving ~40% yield in model systems .

Advanced: How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structural refinement?

Methodological Answer:

Crystallographic refinement tools like SHELXL (integrated into WinGX/ORTEP ) are critical for resolving structural ambiguities :

- Anisotropic refinement : SHELXL’s HKLF 4 format refines anisotropic displacement parameters (ADPs) to distinguish thermal motion from disorder .

- Twinned data handling : For high-resolution or twinned crystals, SHELXL applies twin-law matrices (e.g., BASF parameter) to model overlapping reflections .

- Validation metrics : R-factor convergence (<5% discrepancy) and CheckCIF/PLATON alerts ensure geometric plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.